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  • Product: 1,4-Thiazepane-1,1-dioxide trifluoro acetate
  • CAS: 756815-81-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Elucidation of 1,4-Thiazepane-1,1-dioxide Trifluoroacetate

Abstract The robust and unambiguous determination of a chemical structure is the bedrock of modern drug discovery and development. For novel molecular entities, especially highly three-dimensional fragments like 1,4-thia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust and unambiguous determination of a chemical structure is the bedrock of modern drug discovery and development. For novel molecular entities, especially highly three-dimensional fragments like 1,4-thiazepanes, confirming the precise atomic connectivity, stereochemistry, and salt form is a non-negotiable prerequisite for advancing a candidate.[1][2] This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 1,4-Thiazepane-1,1-dioxide trifluoroacetate. We will progress through a logical workflow, detailing not only the experimental protocols but also the scientific rationale behind each analytical choice. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical framework for definitive molecular characterization.

Introduction: The Analytical Challenge

The subject of our investigation is 1,4-Thiazepane-1,1-dioxide trifluoroacetate. This molecule consists of two components: a saturated seven-membered heterocyclic cation, 1,4-Thiazepane-1,1-dioxide, and a trifluoroacetate anion. The seven-membered thiazepane ring system offers a desirable three-dimensional character, which is increasingly sought after in fragment-based ligand discovery to improve binding specificity.[1][2] The sulfone moiety (1,1-dioxide) significantly alters the electronics and potential hydrogen bonding capabilities of the scaffold compared to its parent sulfide.

Our analytical objective is threefold:

  • To confirm the atomic connectivity and molecular formula of the 1,4-Thiazepane-1,1-dioxide cation.

  • To identify and confirm the presence of the trifluoroacetate counter-ion.

  • To ensure the data, in its entirety, supports the assigned structure as an ionic salt pair.

To achieve this, we will employ a multi-technique approach, leveraging the strengths of mass spectrometry, infrared spectroscopy, and a suite of advanced nuclear magnetic resonance experiments.

The Integrated Analytical Workflow

A successful structure elucidation is not a linear process but an integrated puzzle. Each piece of data must corroborate the others. The workflow below illustrates the logical progression from initial molecular weight and functional group analysis to the detailed mapping of the atomic framework.

G cluster_0 Phase 1: Preliminary Analysis cluster_1 Phase 2: Core Structure Mapping (NMR) cluster_2 Phase 3: Confirmation MS Mass Spectrometry (MS) Determine Cation Mass NMR_1D 1D NMR (¹H, ¹³C, DEPT, ¹⁹F) Proton/Carbon/Fluorine Census MS->NMR_1D FTIR Infrared Spectroscopy (FTIR) Identify Key Functional Groups FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping NMR_1D->NMR_2D Confirmation Data Synthesis & Final Structure Confirmation NMR_2D->Confirmation Sample Test Article: 1,4-Thiazepane-1,1-dioxide trifluoroacetate Sample->MS Sample->FTIR

Figure 1: Integrated workflow for structure elucidation.

Phase 1: Foundational Analysis - Mass and Functionality

Mass Spectrometry (MS): Confirming the Cationic Mass
  • Expertise & Experience: Our first objective is to confirm the mass of the cationic component. Electrospray Ionization (ESI) is the technique of choice for this salt, as it is a soft ionization method that can gently desolvate the ions and send them into the mass analyzer. We will operate in positive ion mode to specifically detect the positively charged 1,4-Thiazepane-1,1-dioxide species.

  • Experimental Protocol: ESI-MS

    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

    • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

    • Acquisition Parameters (Positive Ion Mode):

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~120 °C

      • Mass Range: m/z 50 - 500

      • Collision Energy (for MS/MS): Ramp from 10-40 eV to induce fragmentation for structural confirmation.

    • Data Analysis: Look for the protonated molecular ion [M+H]⁺.

  • Trustworthiness & Expected Results: The molecular formula for 1,4-Thiazepane-1,1-dioxide is C₅H₁₁NO₂S, with a monoisotopic mass of 149.0510.[3] Therefore, the primary ion we expect to observe is [C₅H₁₁NO₂S + H]⁺ at m/z 150.0583 . The high-resolution measurement should confirm this elemental composition. Tandem MS (MS/MS) on the m/z 150 peak would likely show a characteristic loss of SO₂ (64 Da), a known fragmentation pathway for some sulfonamides, providing further confidence in the structure.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
  • Expertise & Experience: FTIR provides a rapid and definitive confirmation of key functional groups. For this molecule, we are particularly interested in identifying the sulfone (SO₂), the secondary amine (N-H), and the characteristic vibrations of the trifluoroacetate (TFA) counter-ion. The presence of strong, distinct bands for both the cation and anion in one spectrum is a strong indicator of a salt structure.

  • Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

    • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

    • Instrumentation: A standard benchtop FTIR spectrometer with a diamond or germanium ATR accessory.

    • Acquisition Parameters:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: Average of 16-32 scans.

    • Data Analysis: Collect a background spectrum of the clean ATR crystal before analyzing the sample.

  • Trustworthiness & Expected Results: The spectrum serves as a self-validating system by cross-referencing expected absorption frequencies.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Reference
Secondary AmineN-H Stretch~3350 - 3250 (broad)Indicates the protonated amine of the salt.
Sulfone (SO₂)Asymmetric S=O Stretch~1350 - 1300Strong and characteristic absorption for sulfones.[6][7]
Sulfone (SO₂)Symmetric S=O Stretch~1160 - 1120The second strong band confirming the sulfone group.[6][7]
TrifluoroacetateC=O Stretch~1680Very strong band from the carboxylate of the TFA anion.[8][9]
TrifluoroacetateC-F Stretch~1200 - 1100 (multiple, strong)Strong, complex bands often overlapping with the symmetric S=O stretch.[10]

Phase 2: High-Resolution Structure Mapping with NMR

NMR spectroscopy is the cornerstone of structure elucidation, providing unambiguous proof of atomic connectivity.[11]

  • Scientist's Note on Sample Preparation: The sample should be dissolved in a suitable deuterated solvent (~5-10 mg in 0.6 mL). DMSO-d₆ is an excellent choice as it readily dissolves most salts and the exchangeable N-H protons are often visible. Its residual proton (δ ~2.50 ppm) and carbon (δ ~39.5 ppm) signals are well-documented.[12]

1D NMR Experiments: The Atomic Census
  • ¹H NMR: Provides a count of unique proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative numbers (integration).

    • Protocol: Standard ¹H acquisition on a 400-600 MHz spectrometer.

    • Expected Data: We anticipate 4 distinct signals corresponding to the protons at C2/C7, C3/C5, and C6. Protons adjacent to the electron-withdrawing sulfone group and the protonated nitrogen will be shifted downfield.

  • ¹³C NMR: Provides a count of unique carbon environments.

    • Protocol: Standard proton-decoupled ¹³C acquisition.

    • Expected Data: We expect 3 signals for the thiazepane ring carbons (C2/C7, C3/C5, C6) due to molecular symmetry. For the TFA anion, two signals are expected: one for the carbonyl carbon and one for the trifluoromethyl carbon (which will appear as a quartet due to ¹JCF coupling).

  • DEPT-135: Differentiates carbon types.

    • Protocol: Standard DEPT-135 pulse sequence.

    • Expected Data: All thiazepane ring carbons are CH₂ groups, so they will appear as negative signals. This is a crucial check.

  • ¹⁹F NMR: A simple and powerful experiment to confirm the counter-ion.

    • Protocol: Standard ¹⁹F acquisition.

    • Expected Data: A single, sharp peak corresponding to the three equivalent fluorine atoms of the trifluoroacetate anion. Its chemical shift will be around -75 ppm relative to CFCl₃.

2D NMR Experiments: Connecting the Dots

While 1D NMR gives us the parts list, 2D NMR shows us how they are assembled.[13][14]

  • COSY (Correlation Spectroscopy): Establishing the Proton Framework

    • Expertise & Experience: The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This allows us to "walk" around the ring, connecting adjacent CH₂ groups.

    • Protocol: Standard gradient-selected COSY (gCOSY) experiment.

    • Data Interpretation: We expect to see cross-peaks connecting the protons on C2-H with C3-H, and C5-H with C6-H, and C6-H with C7-H. This confirms the uninterrupted methylene chains.

G H2 H2 H3 H3 H2->H3 J_HH H5 H5 H6 H6 H5->H6 J_HH H7 H7 H6->H7 J_HH Thiazepane

Figure 2: Expected ³JHH scalar couplings (COSY correlations).

  • HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

    • Expertise & Experience: This is the definitive experiment for assigning which protons are attached to which carbons. It shows correlations between nuclei separated by a single bond.[15]

    • Protocol: Standard phase-sensitive gradient-edited HSQC. An edited HSQC can also be used to confirm CH₂ groups (opposite phase to CH/CH₃).

    • Data Interpretation: Each proton signal in the ¹H spectrum will show a cross-peak to the carbon signal it is directly attached to in the ¹³C spectrum. This allows for the unambiguous assignment of every CH₂ group in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range Connector

    • Expertise & Experience: HMBC is arguably the most powerful tool for piecing together the molecular skeleton. It detects correlations between protons and carbons over two and three bonds.[15] This is critical for connecting molecular fragments that have no direct proton-proton coupling, and for confirming the placement of heteroatoms.

    • Protocol: Standard gradient-selected HMBC experiment.

    • Data Interpretation: Key expected correlations that lock in the structure include:

      • ²JCH: Protons on C2 should show a correlation to C3.

      • ³JCH: Protons on C2 should show a correlation to the C7 across the nitrogen atom.

      • ³JCH: Protons on C3 should show a correlation to the C5 across the sulfur atom. These long-range correlations are irrefutable proof of the 1,4-heteroatom placement within the seven-membered ring.

G H2 H2 C7 C7 H2->C7 ³J_CH H3 H3 C5 C5 H3->C5 ³J_CH Thiazepane

Sources

Exploratory

An In-depth Technical Guide to 1,4-Thiazepane-1,1-dioxide Trifluoroacetate: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can access new chemical space and provide unique t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can access new chemical space and provide unique three-dimensional (3D) diversity is paramount. Saturated heterocyclic compounds are of particular interest due to their improved pharmacokinetic properties compared to their flat, aromatic counterparts. Among these, the 1,4-thiazepane scaffold has emerged as a valuable building block. This guide focuses on a specific derivative, 1,4-Thiazepane-1,1-dioxide trifluoroacetate , a compound that combines the conformational flexibility of the seven-membered thiazepane ring with the chemical stability and unique electronic properties of a sulfone group. The trifluoroacetate salt form also offers advantages in terms of handling and solubility.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1,4-Thiazepane-1,1-dioxide trifluoroacetate, positioning it as a key intermediate for the development of next-generation therapeutics. The 1,4-thiazepane core is a recurring motif in various biologically active molecules, and its oxidation to the 1,1-dioxide can significantly impact its polarity, hydrogen bonding capacity, and metabolic stability, making it an attractive scaffold for library synthesis and lead optimization in drug discovery programs.[1][2]

Physicochemical Properties

PropertyValueSource
Chemical Name 1,4-Thiazepane-1,1-dioxide trifluoroacetate[4]
Synonym(s) 1,4-thiazepane 1,1-dioxide trifluoroacetate[3]
CAS Number 756815-81-3[4]
Molecular Formula C₅H₁₁NO₂S · C₂HF₃O₂[5]
Molecular Weight 263.24 g/mol [3]
Physical Form Solid[3]
Storage Temperature Refrigerator[3]
Purity Typically ≥95%[3]

The trifluoroacetate counterion contributes to the compound's solubility in a range of organic solvents. Trifluoroacetic acid (TFA) is a strong acid, and its salts with amines are often crystalline and easier to handle than the corresponding free base.[6] The solubility of trifluoroacetate salts can be influenced by the nature of the cation and the solvent system.

Synthesis and Reactivity

The synthesis of 1,4-Thiazepane-1,1-dioxide trifluoroacetate can be envisioned as a multi-step process, commencing with the construction of the 1,4-thiazepane heterocyclic core, followed by oxidation of the sulfide to a sulfone, and finally, formation of the trifluoroacetate salt.

Synthesis of the 1,4-Thiazepane Core

Several synthetic routes to the 1,4-thiazepane scaffold have been reported. A common and efficient method involves the cyclization of α,β-unsaturated esters with 1,2-amino thiols, such as cysteamine.[2][7] This approach allows for the introduction of various substituents on the heterocyclic ring. Alternative methods include ring expansion reactions of smaller heterocyclic systems.[1][8]

Oxidation to 1,4-Thiazepane-1,1-dioxide

The oxidation of the sulfide in the 1,4-thiazepane ring to a sulfone is a critical step. This transformation can be achieved using a variety of oxidizing agents. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) at controlled temperatures. Other oxidizing agents like hydrogen peroxide in acetic acid have also been employed for the oxidation of similar heterocyclic sulfides.[9] The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, which are desirable features in drug candidates.

Formation of the Trifluoroacetate Salt

The final step is the formation of the trifluoroacetate salt. This is typically achieved by treating the free base of 1,4-Thiazepane-1,1-dioxide with trifluoroacetic acid (TFA) in a suitable solvent, such as diethyl ether or dichloromethane. The resulting salt often precipitates from the solution and can be isolated by filtration.[6] The use of TFA is prevalent in peptide and small molecule synthesis, particularly during purification by reverse-phase HPLC, where it acts as an ion-pairing agent.[6]

Experimental Protocol: A Plausible Synthetic Route

The following is a representative, step-by-step methodology for the synthesis of 1,4-Thiazepane-1,1-dioxide trifluoroacetate, based on established chemical principles for similar transformations.

Step 1: Synthesis of 1,4-Thiazepane

A detailed protocol for the synthesis of the 1,4-thiazepane core can be adapted from the literature, for example, through the reaction of a suitable precursor like a protected amino-thiol with a bifunctional electrophile.[2][7]

Step 2: Oxidation to 1,4-Thiazepane-1,1-dioxide

  • Dissolve 1,4-thiazepane (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0 °C using an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) in DCM to the reaction mixture. The excess of m-CPBA ensures complete oxidation to the sulfone.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,4-Thiazepane-1,1-dioxide.

Step 3: Formation of the Trifluoroacetate Salt

  • Dissolve the crude 1,4-Thiazepane-1,1-dioxide in a minimal amount of diethyl ether.

  • Add a solution of trifluoroacetic acid (1.1 eq) in diethyl ether dropwise to the stirred solution.

  • A precipitate should form upon addition of TFA. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1,4-Thiazepane-1,1-dioxide trifluoroacetate.

Self-Validation and Causality: The use of two equivalents of m-CPBA is crucial to drive the oxidation past the sulfoxide intermediate to the desired sulfone. The basic workup in the oxidation step is necessary to remove the acidic m-chlorobenzoic acid byproduct. The final salt formation is a straightforward acid-base reaction, and the use of a non-polar solvent like diethyl ether facilitates the precipitation of the ionic salt.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of 1,4-Thiazepane-1,1-dioxide Trifluoroacetate start Starting Materials (e.g., Cysteamine derivative) thiazepane 1,4-Thiazepane Synthesis (Cyclization) start->thiazepane Step 1 oxidation Oxidation to Sulfone (m-CPBA, DCM) thiazepane->oxidation Step 2 salt_formation Trifluoroacetate Salt Formation (TFA, Ether) oxidation->salt_formation Step 3 product 1,4-Thiazepane-1,1-dioxide Trifluoroacetate salt_formation->product

Caption: A generalized workflow for the synthesis of 1,4-Thiazepane-1,1-dioxide trifluoroacetate.

Spectroscopic Characterization (Predicted)

While specific spectral data for 1,4-Thiazepane-1,1-dioxide trifluoroacetate is not publicly available, the expected spectroscopic features can be predicted based on its structure and the analysis of similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region corresponding to the methylene protons of the thiazepane ring. The presence of the sulfone group will influence the chemical shifts of the adjacent protons, typically shifting them downfield. The proton of the ammonium group might appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the four unique methylene carbons in the heterocyclic ring. The carbons adjacent to the sulfone group will be significantly deshielded and appear at a lower field. The trifluoroacetate counterion will exhibit two characteristic signals: a quartet for the trifluoromethyl carbon due to coupling with fluorine, and a signal for the carboxyl carbon.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfone group, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. N-H stretching vibrations of the ammonium salt would also be present.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would show a prominent peak for the cationic species [M+H]⁺, corresponding to the protonated 1,4-Thiazepane-1,1-dioxide. PubChem provides predicted m/z values for the protonated molecule at 150.05834.[10]

Applications in Drug Discovery

The 1,4-thiazepane-1,1-dioxide scaffold is a promising starting point for the design of novel therapeutic agents. The seven-membered ring provides a high degree of 3D character, which is increasingly recognized as a key feature for improving drug efficacy and selectivity.[2][7]

As a 3D Fragment for Fragment-Based Ligand Discovery (FBLD)

Fragment-based ligand discovery is a powerful technique for identifying starting points for drug discovery programs. The 1,4-thiazepane scaffold is underrepresented in current fragment libraries, and its 3D nature makes it an attractive candidate for screening against a variety of biological targets.[2][7] The sulfone group can act as a hydrogen bond acceptor, participating in key interactions with protein targets.

Incorporation into Bioactive Molecules

The secondary amine in the 1,4-Thiazepane-1,1-dioxide core provides a convenient handle for further functionalization. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR). This versatility makes it a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening. While no specific biological activities have been reported for 1,4-Thiazepane-1,1-dioxide trifluoroacetate itself, the broader class of 1,4-thiazepines has been investigated for various therapeutic applications.[1][8]

Logical Relationship in Drug Discovery

DrugDiscovery cluster_drug_discovery Role in Drug Discovery scaffold 1,4-Thiazepane-1,1-dioxide (Core Scaffold) fbd Fragment-Based Ligand Discovery (FBLD) scaffold->fbd Screening library Library Synthesis (Further Functionalization) scaffold->library Derivatization lead_opt Lead Optimization fbd->lead_opt library->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: The role of the 1,4-thiazepane-1,1-dioxide scaffold in the drug discovery process.

Conclusion

1,4-Thiazepane-1,1-dioxide trifluoroacetate is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its unique combination of a 3D heterocyclic core, a stable and polar sulfone group, and a convenient salt form makes it an attractive building block for the synthesis of novel compounds with diverse biological activities. While detailed experimental data for this specific compound is not widely published, its synthesis is achievable through established chemical transformations. As the demand for novel chemical matter in drug discovery continues to grow, scaffolds like 1,4-Thiazepane-1,1-dioxide are poised to play an increasingly important role in the development of the next generation of medicines.

References

  • Pálinkás, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences. [Link]

  • Pandey, A. K., et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters, 22(10), 3946–3950. [Link]

  • Pandey, A. K., et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. PubMed, 32347732. [Link]

  • Koprivnikar, J., et al. (2007). An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. Tetrahedron Letters, 48(42), 7484-7487. [Link]

  • PubChem. (5R)-2,5,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid. [Link]

  • PubChem. 1,4-thiazepane. [Link]

  • Mackiol, T., et al. (2025). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). Polymer Chemistry. [Link]

  • Katritzky, A. R., et al. (1983). Oxidation of some dibenz[b,f][1][6]oxazepines by peracetic acid. Journal of the Chemical Society, Perkin Transactions 1, 2673-2678. [Link]

  • Angene Chemical. 1,4-Thiazepane-1,1-dioxide trifluoro acetate(CAS# 756815-81-3). [Link]

  • Pálinkás, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. [Link]

  • PubChemLite. 1,4-thiazepane-1,1-dione hydrochloride. [Link]

Sources

Foundational

An In-depth Technical Guide to 1,4-Thiazepane-1,1-dioxide Trifluoroacetate: A Versatile Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 1,4-Thiazepane-1,1-dioxide trifluoroacetate, a heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. We will de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,4-Thiazepane-1,1-dioxide trifluoroacetate, a heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging applications, particularly as a three-dimensional (3D) fragment in modern screening libraries.

Chemical Identity and CAS Number Clarification

1,4-Thiazepane-1,1-dioxide trifluoroacetate is a salt composed of the cationic 1,4-Thiazepane-1,1-dioxide and the trifluoroacetate anion. The core structure is a seven-membered saturated ring containing both a nitrogen and a sulfur atom, with the sulfur atom oxidized to a sulfone. This oxidation significantly impacts the molecule's polarity and hydrogen bonding capabilities.

A point of initial clarification is the Chemical Abstracts Service (CAS) number. Researchers may encounter two different CAS numbers associated with this compound:

  • 756815-81-3 : This CAS number is assigned to the parent compound, 1,4-Thiazepane-1,1-dioxide (the free base).[1][2]

  • 1990119-58-8 : This CAS number is specifically for the 1,4-Thiazepane-1,1-dioxide trifluoroacetate salt.[3]

It is crucial for researchers to use the correct CAS number to ensure accurate sourcing and documentation of their work. This guide will focus on the trifluoroacetate salt, which is often the form supplied by commercial vendors due to its improved stability and handling properties compared to the free base.

Physicochemical and Structural Properties

The introduction of the sulfone group and the formation of the trifluoroacetate salt bestow upon this molecule distinct properties that are advantageous in a drug discovery context.

PropertyValueSource/Rationale
Molecular Formula C7H12F3NO4SCalculated
Molecular Weight 263.24 g/mol [3]
Appearance Solid (predicted)General property of similar salts
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred from structure
pKa (of the protonated amine) ~7-9 (predicted)Typical for secondary amines
Hydrogen Bond Acceptors 4 (2 from sulfone, 2 from carboxylate)Structural analysis
Hydrogen Bond Donors 1 (from the ammonium)Structural analysis
Rotatable Bonds 1Structural analysis
Three-Dimensional Character HighThe non-planar seven-membered ring imparts significant 3D geometry.[4]

The trifluoroacetate counter-ion is a common feature in the preparation of amine-containing drug candidates and research chemicals. It is often a byproduct of deprotection steps using trifluoroacetic acid (TFA) during synthesis.

Synthesis and Mechanistic Insights

Overall Synthetic Workflow

The proposed synthesis involves a three-stage process:

  • Formation of the 1,4-Thiazepane Ring System: This can be achieved through the synthesis of a 1,4-thiazepanone intermediate, followed by its reduction.

  • Oxidation of the Thioether to a Sulfone: The sulfur atom in the heterocyclic ring is oxidized to the sulfone state.

  • Formation of the Trifluoroacetate Salt: This is typically accomplished through the deprotection of a Boc-protected amine precursor using trifluoroacetic acid.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Salt Formation start1 α,β-Unsaturated Ester + Cysteamine step1 One-pot Conjugate Addition & Cyclization start1->step1 prod1 1,4-Thiazepan-5-one step1->prod1 step2 Reduction (e.g., LiAlH4) prod1->step2 prod2 1,4-Thiazepane step2->prod2 step3 Oxidation (e.g., H2O2, m-CPBA) prod2->step3 prod3 1,4-Thiazepane-1,1-dioxide step3->prod3 step4 Boc Protection prod3->step4 prod4 N-Boc-1,4-Thiazepane-1,1-dioxide step4->prod4 step5 Deprotection with TFA prod4->step5 prod5 1,4-Thiazepane-1,1-dioxide Trifluoroacetate step5->prod5

Caption: Proposed synthetic workflow for 1,4-Thiazepane-1,1-dioxide trifluoroacetate.

Detailed Experimental Protocols and Rationale

Protocol 1: Synthesis of 1,4-Thiazepan-5-one

  • To a solution of an appropriate α,β-unsaturated ester (e.g., methyl acrylate, 1.0 eq) in a suitable solvent such as methanol, add cysteamine (1.1 eq).

  • The reaction can be promoted by a mild base to facilitate the conjugate addition of the thiol.[4]

  • Stir the reaction mixture at room temperature for 24-48 hours. The cyclization to the lactam may occur spontaneously or require gentle heating.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield 1,4-thiazepan-5-one.

Causality: This one-pot reaction leverages the differential nucleophilicity of the thiol and amine groups of cysteamine. The softer thiol undergoes a Michael addition to the electron-deficient alkene of the α,β-unsaturated ester. The subsequent intramolecular aminolysis of the ester by the amine group forms the stable seven-membered lactam ring.[5]

Protocol 2: Reduction to 1,4-Thiazepane

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH4, 2-3 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,4-thiazepan-5-one (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-thiazepane, which can be purified by distillation or chromatography.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing the amide functionality of the lactam to the corresponding amine, thus affording the desired 1,4-thiazepane scaffold.

Protocol 3: Oxidation of the Thioether

  • Dissolve 1,4-thiazepane (1.0 eq) in a suitable solvent like methanol or acetic acid.

  • Add an oxidizing agent such as hydrogen peroxide (H2O2, >2.2 eq) or meta-chloroperoxybenzoic acid (m-CPBA, >2.2 eq).

  • The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the workup will depend on the oxidant used. For H2O2, careful quenching with a reducing agent like sodium sulfite may be necessary. For m-CPBA, an aqueous wash with sodium bicarbonate will remove the m-chlorobenzoic acid byproduct.

  • Extract the product into a suitable organic solvent, dry, and concentrate to yield 1,4-Thiazepane-1,1-dioxide.

Causality: The sulfur atom of the thioether is nucleophilic and readily attacked by electrophilic oxygen from the oxidizing agent. The first oxidation yields the corresponding sulfoxide, and a second oxidation under the same or slightly more forcing conditions provides the desired sulfone.[6] Using a stoichiometric excess of the oxidant ensures the reaction proceeds to the fully oxidized sulfone state.

Protocol 4: Boc-Protection and Deprotection with TFA

  • Dissolve 1,4-Thiazepane-1,1-dioxide (1.0 eq) in a solvent such as dichloromethane (DCM) or THF.

  • Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and a base like triethylamine (1.2 eq).

  • Stir at room temperature until the starting material is consumed (TLC monitoring).

  • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to yield N-Boc-1,4-Thiazepane-1,1-dioxide.

  • Dissolve the purified N-Boc protected intermediate in DCM.

  • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM.

  • Stir at room temperature for 1-2 hours. The deprotection mechanism involves the protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[7]

  • The resulting product is the ammonium trifluoroacetate salt.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting solid or oil is the desired 1,4-Thiazepane-1,1-dioxide trifluoroacetate. Further purification can be achieved by trituration with a non-polar solvent like diethyl ether.

Causality: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines that is stable to many reaction conditions but can be readily cleaved under acidic conditions.[8] Treatment with TFA protonates the amine, forming the stable trifluoroacetate salt, which is often a crystalline and easily handled solid.[9]

Applications in Drug Discovery and Research

The 1,4-thiazepane scaffold is gaining recognition as a valuable building block in drug discovery, primarily due to its inherent three-dimensional structure.

A 3D Fragment for Screening Libraries

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. A significant limitation of many current fragment libraries is their "flatness," being dominated by aromatic and other sp2-hybridized systems. Saturated heterocyclic rings like 1,4-thiazepane offer a solution by providing a greater degree of three-dimensionality.[4] This can lead to improved binding affinity and selectivity for protein targets. The 1,4-thiazepane-1,1-dioxide core, with its defined vectoral array of hydrogen bond donors and acceptors, is an excellent candidate for inclusion in such 3D fragment libraries.

G cluster_0 Role of 1,4-Thiazepane-1,1-dioxide FBDD Fragment-Based Drug Discovery (FBDD) Screening Fragment Screening FBDD->Screening Hit Hit Identification Screening->Hit Thiazepane 1,4-Thiazepane-1,1-dioxide as a 3D Fragment Screening->Thiazepane Inclusion in Library Optimization Hit-to-Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate Properties Properties: - 3D Scaffold - H-bond donors/acceptors - Vectoral diversity Thiazepane->Properties

Caption: Role of 1,4-Thiazepane-1,1-dioxide in the Fragment-Based Drug Discovery workflow.

Potential as a Bioactive Scaffold

Derivatives of the 1,4-thiazepane ring system have shown promise in various therapeutic areas. For instance, acylated 1,4-thiazepanes have been identified as ligands for BET (bromodomain and extraterminal domain) bromodomains, which are important targets in cancer therapy.[4] Additionally, other substituted thiazepanes have been investigated as inhibitors of nitric oxide synthases.[10] The 1,1-dioxide derivative, with its enhanced polarity and hydrogen bonding capacity, could offer a unique pharmacological profile in these or other biological targets.

Conclusion and Future Directions

1,4-Thiazepane-1,1-dioxide trifluoroacetate is a valuable and versatile chemical entity for researchers in the life sciences. Its well-defined three-dimensional structure makes it an attractive component for fragment libraries aimed at tackling challenging protein targets. The synthetic pathways to this molecule are accessible through established organic chemistry transformations, allowing for its production and subsequent derivatization.

Future research efforts will likely focus on:

  • The synthesis of libraries of substituted 1,4-thiazepane-1,1-dioxides to explore structure-activity relationships (SAR) against various biological targets.

  • Incorporation of this scaffold into larger molecules to modulate their physicochemical properties, such as solubility and metabolic stability.

  • Further investigation into the biological activities of this and related compounds to uncover novel therapeutic applications.

This guide provides a solid foundation for scientists and drug development professionals to understand and utilize 1,4-Thiazepane-1,1-dioxide trifluoroacetate in their research endeavors.

References

  • Angene Chemical. 1,4-Thiazepane-1,1-dioxide trifluoro acetate(CAS# 756815-81-3). [Link]

  • Synthonix. 1,4-Thiazepane-1,1-dioxide trifluoro acetate - [T6238]. [Link]

  • National Institutes of Health. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. [Link]

  • Palkó, M., et al. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]

  • Shankaran, K., et al. Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. PubMed. [Link]

  • ACS Publications. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. [Link]

  • National Institutes of Health. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • ACS Publications. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. [Link]

  • The Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

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Exploratory

Unlocking the Therapeutic Potential of 1,4-Thiazepane-1,1-dioxide Trifluoroacetate: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The emergence of novel chemical entities presents both a challenge and an opportunity...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The emergence of novel chemical entities presents both a challenge and an opportunity in the unending quest for new therapeutics. 1,4-Thiazepane-1,1-dioxide trifluoroacetate, a compound characterized by a seven-membered heterocyclic core containing both nitrogen and sulfur, represents one such frontier. While direct pharmacological data on this specific salt is nascent, the structural motifs inherent to its core scaffold, 1,4-thiazepane-1,1-dioxide, have appeared in several promising therapeutic contexts. This technical guide provides a comprehensive framework for elucidating the potential therapeutic targets of this compound. We will delve into the rationale behind prioritizing certain target classes based on existing knowledge of structurally related molecules and delineate a robust, multi-pronged experimental strategy for target deconvolution and validation. This document is intended to serve as a practical roadmap for researchers embarking on the journey to unlock the therapeutic promise of this and other novel small molecules.

Introduction: Deconstructing the Molecule and its Therapeutic Landscape

The 1,4-thiazepane-1,1-dioxide core is a compelling starting point for drug discovery. The presence of a sulfone group, a known pharmacophore, and a saturated heterocyclic ring system offers a unique combination of structural rigidity and potential for diverse intermolecular interactions. While the trifluoroacetate salt form primarily influences physicochemical properties such as solubility and stability, it is the core scaffold that dictates the intrinsic biological activity.

A survey of scientific and patent literature reveals that the 1,4-thiazepane-1,1-dioxide moiety is a component of molecules designed to modulate several key biological pathways:

  • Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway: Patent literature suggests the use of 1,4-thiazepane-1,1-dioxide derivatives as regulators of the NRF2 pathway.[1][2] This pathway is a master regulator of the cellular antioxidant response, and its activation is a promising strategy for a multitude of diseases characterized by oxidative stress, including respiratory conditions like COPD and various autoimmune diseases.[1][2]

  • NEDD8-Activating Enzyme (NAE) Pathway: The 1,4-thiazepane-1,1-dioxide scaffold has been incorporated into small molecule inhibitors of DCN1, a component of the NEDD8 pathway.[3] Inhibition of this pathway can lead to the accumulation of substrates for Cullin-RING ligases (CRLs), ultimately inducing apoptosis in cancer cells. This positions the NEDD8 pathway as a potential therapeutic target for oncology.[3]

  • Metabotropic Glutamate Receptor 2 (mGluR2): In the context of developing negative allosteric modulators (NAMs) for mGluR2, the 1,4-thiazepane-1,1-dioxide group was used to enhance metabolic stability.[4] This suggests that while not the primary pharmacophore in that instance, the scaffold is compatible with interaction at this G-protein coupled receptor (GPCR), a target class relevant for neurological and psychiatric disorders.[4]

Furthermore, the broader class of sulfur-containing heterocyclic compounds has demonstrated a vast array of biological activities, including anticancer and antiviral properties, and the ability to inhibit enzymes like carbonic anhydrase.[5][6][7] The sulfonyl group itself is a key feature in many approved drugs, contributing to metabolic stability and offering hydrogen bond accepting capabilities.[8][9]

This preliminary analysis provides a logical starting point for a hypothesis-driven approach to target identification.

A Strategic Framework for Target Deconvolution

The identification of a small molecule's direct biological target(s) is a critical step in drug development, moving from a phenotypic observation to a mechanistic understanding. A multi-pronged approach, combining both hypothesis-driven and unbiased methods, is recommended to comprehensively explore the target landscape of 1,4-Thiazepane-1,1-dioxide trifluoroacetate.

Target_Deconvolution_Strategy cluster_hypothesis Hypothesis-Driven cluster_unbiased Unbiased Compound Compound Hypothesis-Driven Approaches Hypothesis-Driven Approaches Compound->Hypothesis-Driven Approaches Known Scaffolds Unbiased Approaches Unbiased Approaches Compound->Unbiased Approaches Novel Compound Enzymatic Assays Enzymatic Assays Hypothesis-Driven Approaches->Enzymatic Assays Receptor Binding Assays Receptor Binding Assays Hypothesis-Driven Approaches->Receptor Binding Assays Cell-Based Pathway Assays Cell-Based Pathway Assays Hypothesis-Driven Approaches->Cell-Based Pathway Assays Affinity Chromatography-Mass Spectrometry Affinity Chromatography-Mass Spectrometry Unbiased Approaches->Affinity Chromatography-Mass Spectrometry Chemical Proteomics Chemical Proteomics Unbiased Approaches->Chemical Proteomics Target Validation Target Validation Enzymatic Assays->Target Validation Receptor Binding Assays->Target Validation Cell-Based Pathway Assays->Target Validation Affinity Chromatography-Mass Spectrometry->Target Validation Chemical Proteomics->Target Validation

Caption: A strategic workflow for target deconvolution.

Hypothesis-Driven Target Identification: Probing the Likely Suspects

Based on the preliminary analysis, a focused investigation into the NRF2 and NEDD8 pathways, as well as carbonic anhydrase activity, is warranted.

Probing the NRF2 Pathway

Rationale: The link between the 1,4-thiazepane-1,1-dioxide scaffold and NRF2 modulation in patent literature makes this a high-priority avenue of investigation.

Experimental Protocol: NRF2 Reporter Gene Assay

  • Cell Line: Utilize a human cell line (e.g., HaCaT keratinocytes or AREc32, a stable MCF7-derived line) containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

  • Treatment: Seed cells in a 96-well plate and treat with a dose-response curve of 1,4-Thiazepane-1,1-dioxide trifluoroacetate (e.g., 0.1 nM to 100 µM) for 18-24 hours. A known NRF2 activator (e.g., sulforaphane) should be used as a positive control.

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

  • Data Analysis: Normalize luciferase activity to a measure of cell viability (e.g., using a concurrent CellTiter-Glo® assay) and plot the dose-response curve to determine the EC50.

Table 1: Hypothetical NRF2 Reporter Gene Assay Data

CompoundEC50 (µM)Max Induction (Fold Change)
1,4-Thiazepane-1,1-dioxide trifluoroacetate1.58.2
Sulforaphane (Positive Control)0.510.5
Vehicle (Negative Control)N/A1.0
Investigating the NEDD8 Pathway

Rationale: The potential for DCN1 inhibition, as suggested by patent literature, necessitates an examination of the compound's effect on the NEDD8 pathway.

Experimental Protocol: Western Blot for CRL Substrate Accumulation

  • Cell Line and Treatment: Use a cancer cell line known to be sensitive to NEDD8 pathway inhibition (e.g., OVCAR-3 ovarian cancer cells). Treat cells with a dose-response of the test compound for 4-8 hours. A known NAE inhibitor (e.g., MLN4924) serves as a positive control.

  • Protein Extraction and Quantification: Lyse the cells, extract total protein, and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against known CRL substrates (e.g., p21, p27) and a loading control (e.g., β-actin).

  • Detection and Analysis: Use a chemiluminescent substrate and an imager to detect protein bands. Quantify band intensity and normalize to the loading control to assess the accumulation of CRL substrates.

Unbiased Target Identification: Casting a Wider Net

While hypothesis-driven approaches are efficient, they are inherently biased. Unbiased methods are crucial for discovering novel targets and understanding potential off-target effects.

Unbiased_Target_ID_Workflow Compound Synthesis Compound Synthesis Affinity Probe Synthesis Affinity Probe Synthesis Compound Synthesis->Affinity Probe Synthesis Linker & Tag Cell Lysate Incubation Cell Lysate Incubation Affinity Probe Synthesis->Cell Lysate Incubation Affinity Capture Affinity Capture Cell Lysate Incubation->Affinity Capture Streptavidin Beads Elution Elution Affinity Capture->Elution Competitive Elution Proteomic Analysis (LC-MS/MS) Proteomic Analysis (LC-MS/MS) Elution->Proteomic Analysis (LC-MS/MS) Data Analysis & Hit Identification Data Analysis & Hit Identification Proteomic Analysis (LC-MS/MS)->Data Analysis & Hit Identification

Caption: Workflow for affinity-based target identification.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

Rationale: This classic and powerful technique involves immobilizing the small molecule to a solid support to "fish" for its binding partners from a complex protein mixture.[10][11]

Experimental Protocol:

  • Affinity Probe Synthesis: Synthesize a derivative of 1,4-Thiazepane-1,1-dioxide with a linker arm terminating in a biotin tag. It is crucial to test this modified compound to ensure it retains the biological activity of the parent molecule.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it.

  • Protein Incubation: Incubate the immobilized probe with a cell or tissue lysate. A parallel incubation with beads alone or beads with an inactive structural analog serves as a negative control.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, often by competing with an excess of the free, unmodified compound.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE followed by in-gel digestion or by direct in-solution digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Data Analysis: Identify proteins that are significantly enriched in the affinity probe pulldown compared to the negative controls.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a label-free method that relies on the principle that a protein's thermal stability is altered upon ligand binding.[12] This technique can be performed in intact cells, providing a more physiologically relevant context.[12][13][14]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction (containing the stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by western blot for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Identify proteins that exhibit a significant shift in their melting temperature in the presence of the compound.

Target Validation: From Putative Hits to Confirmed Targets

Identifying a protein that binds to the compound is only the first step. Target validation aims to confirm that the interaction is responsible for the observed biological effect.

Table 2: A Suite of Target Validation Assays

Assay TypePrincipleApplication
Biophysical Assays
Surface Plasmon Resonance (SPR)Measures binding kinetics and affinity in real-time.Quantify the direct interaction between the compound and a purified recombinant target protein.
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding to determine thermodynamic parameters.Confirm direct binding and determine the stoichiometry of the interaction.
Cell-Based Assays
Target Knockdown/KnockoutUses siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.Determine if the absence of the target protein recapitulates or abrogates the phenotypic effect of the compound.
Overexpression StudiesIncreases the expression of the target protein in cells.Assess if increased target levels enhance the cellular response to the compound.
Enzymatic/Functional Assays
In Vitro Activity AssaysMeasures the effect of the compound on the biochemical activity of the purified target protein (if it is an enzyme).Confirm direct modulation of the target's function.

Conclusion: Charting the Path Forward

The journey from a novel chemical entity to a potential therapeutic is a complex but systematic process. For 1,4-Thiazepane-1,1-dioxide trifluoroacetate, the existing, albeit limited, information on its core scaffold provides a solid foundation for a hypothesis-driven investigation into its therapeutic targets. By complementing this with unbiased, proteome-wide approaches and rigorously validating the identified hits, the scientific community can effectively elucidate its mechanism of action. This in-depth technical guide offers a robust framework to navigate this process, ultimately paving the way for the potential development of a new class of therapeutics.

References

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Alhamhoom, Y., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8039. [Link]

  • Bálint, E., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 25(23), 5649. [Link]

  • Charron, C. E., et al. (2018). Bisaryl amides as nrf2 regulators. (WO2018109647A1).
  • Ito, K., et al. (2016). Nrf2 regulators. (WO2016202253A1).
  • Kavitha, C. V., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 8(8), 759-766. [Link]

  • Mohammadi, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Analysis, 13(5), 441-458. [Link]

  • Li, N., & Wu, H. (2014). Chemistry-based functional proteomics for drug target deconvolution. Chinese Journal of Natural Medicines, 12(1), 1-10. [Link]

  • Sun, D., et al. (2018). Small molecule dcn1 inhibitors and therapeutic methods using the same. (WO2018183411A1).
  • Ghorab, M. M., & Alqahtani, A. S. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis, 14(4), 516-533. [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10763-10793. [Link]

  • Tighadouini, S., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 8996. [Link]

  • Zhang, Z., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6681-6691. [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved January 28, 2026, from [Link]

  • Jameson, J. B., et al. (2019). Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2. ACS Chemical Neuroscience, 10(11), 4569-4584. [Link]

  • Identification of novel drug targets and small molecule discovery for MRSA infections. (2023). Frontiers in Microbiology, 14, 1179471. [Link]

  • Bálint, E., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 25(23), 5649. [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved January 28, 2026, from [Link]

  • Role of sulphur-heterocycles in medicinal chemistry: An update. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Retrieved January 28, 2026, from [Link]

  • Al-Ali, H., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(4), 817-827. [Link]

  • Ito, K., et al. (2016). Nrf2 regulators. (WO 2016/202253 A1).
  • Role of Sulphur Containing Heterocycles in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Application of Sulfonyl in Drug Design. (2017). ResearchGate. Retrieved January 28, 2026, from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved January 28, 2026, from [Link]

  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis and Handling of 1,4-Thiazepane-1,1-dioxide Trifluoroacetate

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the 1,4-Thiazepane Scaffold In the landscape of modern drug discovery, there is a pressing need for molecular scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,4-Thiazepane Scaffold

In the landscape of modern drug discovery, there is a pressing need for molecular scaffolds that exhibit three-dimensional (3D) character. Such structures offer improved specificity and novel interactions with biological targets compared to the predominantly flat aromatic systems that have historically dominated screening libraries. The 1,4-thiazepane ring system has emerged as a valuable scaffold that provides this desirable 3D geometry.[1]

This document provides a comprehensive guide to the synthesis of 1,4-Thiazepane-1,1-dioxide as its trifluoroacetate (TFA) salt. The sulfone moiety (1,1-dioxide) introduces a stable, polar functional group that can act as a hydrogen bond acceptor, significantly influencing the molecule's solubility and pharmacokinetic properties. The TFA salt form is a common and convenient outcome of the final deprotection step in a synthetic sequence employing a tert-butyloxycarbonyl (Boc) protecting group, a standard strategy in modern organic synthesis.[2][3] This guide will detail a robust, multi-step synthetic protocol, explain the chemical principles behind each step, and provide practical insights for its successful implementation in a research setting.

Overall Synthetic Strategy

The synthesis of 1,4-Thiazepane-1,1-dioxide trifluoroacetate is most effectively approached through a linear, four-step sequence starting from readily available commercial materials. This strategy is designed for modularity, allowing for the potential introduction of diversity at various stages. The core logic is as follows:

  • Ring Formation: Construction of the seven-membered 1,4-thiazepanone ring via a one-pot cyclization.

  • Functional Group Interconversion: Reduction of the cyclic amide (lactam) to the corresponding amine.

  • Oxidation: Conversion of the sulfide within the heterocyclic ring to a stable sulfone.

  • Deprotection: Removal of the amine protecting group to yield the final product as a TFA salt.

The following diagram illustrates the high-level experimental workflow.

G cluster_0 Synthetic Workflow A Step 1: Boc-Protected 1,4-Thiazepanone Synthesis B Step 2: Reduction to Boc-1,4-Thiazepane A->B NaBH4 / I2 C Step 3: Oxidation to Boc-1,4-Thiazepane-1,1-dioxide B->C H2O2 / Na2WO4 D Step 4: TFA-Mediated Deprotection C->D TFA / DCM E Final Product: 1,4-Thiazepane-1,1-dioxide Trifluoroacetate D->E

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

This section provides step-by-step protocols for each stage of the synthesis. Safety precautions should be observed at all times; appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reactions should be conducted in a well-ventilated fume hood.

Step 1: Synthesis of tert-butyl 5-oxo-1,4-thiazepane-4-carboxylate

This initial step involves the construction of the core heterocyclic ring. The reaction is a one-pot synthesis using an α,β-unsaturated ester and a Boc-protected aminothiol.[1] The use of a trifluoroethyl ester as the Michael acceptor has been shown to significantly improve reaction times and yields compared to traditional methods.[1]

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Boc-cysteamine (1.0 eq), 2,2,2-trifluoroethyl acrylate (1.1 eq), and ethanol (to achieve a 0.5 M concentration of Boc-cysteamine).

  • Add triethylamine (Et₃N, 2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Step 2: Reduction of tert-butyl 5-oxo-1,4-thiazepane-4-carboxylate

The lactam carbonyl is reduced to a methylene group to form the fully saturated 1,4-thiazepane ring. A common and effective method for this transformation is the use of sodium borohydride in the presence of iodine.[1]

Protocol:

  • Dissolve the tert-butyl 5-oxo-1,4-thiazepane-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium borohydride (NaBH₄, 5.0 eq) portion-wise to the stirred solution.

  • Add a solution of iodine (I₂, 2.0 eq) in THF dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC/LC-MS.

  • Quench the reaction by the slow addition of methanol, followed by 1 M aqueous NaOH.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 1,4-thiazepane-4-carboxylate.

Step 3: Oxidation to tert-butyl 1,1-dioxo-1,4-thiazepane-4-carboxylate

The sulfide moiety is oxidized to a sulfone. This is a crucial step for modulating the electronic and physical properties of the scaffold. The use of hydrogen peroxide with a catalyst like sodium tungstate is an efficient and common method for this transformation.[4][5]

Protocol:

  • Dissolve the tert-butyl 1,4-thiazepane-4-carboxylate (1.0 eq) in methanol.

  • Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material and the formation of the sulfone product by LC-MS.

  • Once complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the Boc-protected sulfone.

Step 4: Deprotection to 1,4-Thiazepane-1,1-dioxide Trifluoroacetate

The final step is the removal of the acid-labile Boc protecting group using trifluoroacetic acid (TFA).[2][6] This reaction is typically clean and high-yielding, directly affording the desired product as its TFA salt.

Causality Behind Experimental Choices:

  • Acid Choice: TFA is a strong acid that effectively cleaves the Boc group.[2][3] Its volatility simplifies product isolation, as excess acid and the tert-butyl cation byproduct can be easily removed in vacuo.[2]

  • Solvent: Dichloromethane (DCM) is a common solvent as it is relatively inert and readily dissolves both the starting material and the TFA.[7]

  • Mechanism: The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[6][8]

G cluster_0 TFA-Mediated Boc Deprotection Mechanism Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + H+ (from TFA) Loss_of_tBu Carbamic Acid + tBu+ Protonation->Loss_of_tBu - tBu+ Decarboxylation Free Amine + CO2 Loss_of_tBu->Decarboxylation Spontaneous Final_Salt Ammonium TFA Salt Decarboxylation->Final_Salt + H+ (from TFA)

Caption: Mechanism of TFA-mediated Boc deprotection.[8]

Protocol:

  • Dissolve the tert-butyl 1,1-dioxo-1,4-thiazepane-4-carboxylate (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • To this stirred solution, add trifluoroacetic acid (TFA) in a 1:1 ratio with the DCM (e.g., 10 mL of TFA for every 10 mL of DCM).

  • Stir the reaction at room temperature for 1-2 hours. Effervescence (release of CO₂) should be observed.[6]

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (2-3 times) can help remove residual TFA.

  • The resulting solid or oil is the 1,4-Thiazepane-1,1-dioxide trifluoroacetate salt, which can often be used without further purification. If necessary, trituration with cold diethyl ether can be performed to induce precipitation and afford a solid product.

Summary of Reaction Conditions

StepReactionKey ReagentsSolventTemp.Time
1 Ring FormationBoc-cysteamine, Trifluoroethyl acrylate, Et₃NEthanolReflux3 h
2 Lactam ReductionNaBH₄, I₂THF0°C to RT2-4 h
3 Sulfide OxidationH₂O₂, Na₂WO₄·2H₂OMethanol0°C to RT12-18 h
4 Boc DeprotectionTrifluoroacetic Acid (TFA)DCMRT1-2 h

Characterization

The identity and purity of the final product, 1,4-Thiazepane-1,1-dioxide trifluoroacetate, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the core structure, with the absence of the tert-butyl signal (~1.5 ppm in ¹H NMR) confirming deprotection.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the cationic portion of the molecule (the protonated 1,4-Thiazepane-1,1-dioxide).

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound.

Applications in Drug Development

The 1,4-thiazepane scaffold is a valuable building block for creating screening libraries aimed at identifying novel drug candidates.[1] Its inherent 3D nature makes it an attractive fragment for fragment-based ligand discovery (FBLD).[1] Specifically, acylated 1,4-thiazepanes have been identified as ligands for BET (bromodomain and extraterminal domain) bromodomains, which are important targets in oncology.[1] The sulfone derivative described herein offers a more polar and potentially more soluble analog for further exploration of structure-activity relationships (SAR) against these and other important biological targets, such as those in cardiovascular and parasitic diseases.[9][10]

Safety and Handling

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid.[2] It should be handled with extreme care in a fume hood. It can cause severe burns upon contact with skin and eyes. Always wear appropriate gloves (e.g., butyl rubber) and eye protection.

  • Iodine: Iodine is toxic and can cause stains and burns. Handle with care.

  • Sodium Borohydride: NaBH₄ reacts with water and acids to produce flammable hydrogen gas. Additions and quenching should be performed carefully and slowly.

  • Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with skin and combustible materials.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Lopez, O. D. C., et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Medicinal Chemistry Letters. Available at: [Link]

  • González-Warleta, M., et al. (2020). Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents. RSC Medicinal Chemistry. Available at: [Link]

  • Rybalkin, I. N., et al. (2023). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Journal of Medicinal Chemistry.
  • Fülöp, F., et al. (2024). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. PubMed Central. Available at: [Link]

  • van der Poel, S., et al. (2024). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). Polymer Chemistry. Available at: [Link]

  • Serafin, K., et al. (2022). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules. Available at: [Link]

  • Fülöp, F., et al. (2024). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed. Available at: [Link]

  • Fülöp, F., et al. (2024). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Wikipedia. (n.d.). Sulfone. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Eid, E., & De-Shou, M. (2016). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • Chemistry Learner. (n.d.). Sulfone: Formula, Structure, Synthesis, and Reactions. Available at: [Link]

  • ACS Publications. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Metoree. (2024). Overview Of Uses And Synthesis Methods Of Trifluoroacetic Acid (TFA) CAS:76-05-1. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

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Application

Application Notes and Protocols for the Purification of 1,4-Thiazepane-1,1-dioxide Trifluoroacetate

Introduction 1,4-Thiazepane-1,1-dioxide and its salts, including the trifluoroacetate form, are valuable heterocyclic scaffolds in medicinal chemistry and drug discovery. The seven-membered ring imparts a significant thr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4-Thiazepane-1,1-dioxide and its salts, including the trifluoroacetate form, are valuable heterocyclic scaffolds in medicinal chemistry and drug discovery. The seven-membered ring imparts a significant three-dimensional character, which is increasingly sought after in modern fragment-based drug design to improve target specificity and pharmacokinetic properties.[1][2] The sulfone moiety introduces a polar, hydrogen-bond accepting group that can favorably interact with biological targets.[3] The purification of the trifluoroacetate salt of this compound is a critical step to ensure the integrity of subsequent synthetic transformations and the reliability of biological screening data. This document provides a comprehensive guide to the purification techniques applicable to 1,4-Thiazepane-1,1-dioxide trifluoroacetate, detailing the underlying principles and offering step-by-step protocols for researchers in organic synthesis and drug development.

Understanding the Molecule: Key Physicochemical Properties and Potential Impurities

The purification strategy for 1,4-Thiazepane-1,1-dioxide trifluoroacetate must be designed with its key structural features in mind: a secondary amine, a polar sulfone group, and an acidic trifluoroacetate counter-ion. These features dictate its solubility, stability, and chromatographic behavior.

Physicochemical Properties Summary:

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₇H₁₂F₃NO₄S-
Molecular Weight 263.24 g/mol Influences diffusion and chromatographic mobility.
Appearance Likely a white to off-white crystalline solid.[3]Visual assessment of purity.
Solubility Expected to be soluble in water, methanol, and DMSO; sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate.[3]Guides solvent selection for recrystallization and chromatography.
pKa (Predicted, Amine) ~6-7The amine can be protonated or deprotonated, allowing for techniques like acid-base extraction. The electron-withdrawing sulfone group reduces the basicity of the nitrogen.[3]
Polarity HighSuggests normal-phase chromatography will require polar eluents, and reverse-phase chromatography may be a suitable alternative.

Common Impurities:

The purification process must effectively remove impurities that may arise from the synthesis of the 1,4-thiazepane ring, the oxidation of the sulfide to the sulfone, and the formation of the trifluoroacetate salt. Potential impurities include:

  • Unreacted starting materials: Such as the corresponding sulfide or the amine precursor.

  • Byproducts of ring formation: Including isomers or incompletely cyclized products.[1]

  • Over-oxidation or under-oxidation products: The corresponding sulfoxide is a common impurity if the oxidation of the sulfide is not complete.[4]

  • Residual reagents and solvents: Including oxidizing agents, acids, bases, and solvents used in the synthesis.

  • Trifluoroacetic acid (TFA): Excess TFA from the salt formation or deprotection steps is a common impurity.

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve high purity of 1,4-Thiazepane-1,1-dioxide trifluoroacetate. The choice of method will depend on the nature and quantity of the impurities present.

Figure 1: General purification workflow for 1,4-Thiazepane-1,1-dioxide trifluoroacetate.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids, leveraging differences in solubility between the desired compound and impurities at different temperatures.[5] For 1,4-Thiazepane-1,1-dioxide trifluoroacetate, a polar solvent or a solvent mixture will likely be required.

Rationale: The principle behind recrystallization is that the desired compound is soluble in a hot solvent but sparingly soluble at a lower temperature, while the impurities are either highly soluble or insoluble in the chosen solvent system at all temperatures.[5] Slow cooling allows for the formation of a pure crystal lattice, excluding impurities.

Step-by-Step Protocol:

  • Solvent Screening:

    • In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof).

    • A suitable solvent will dissolve the compound when heated but will result in crystal formation upon cooling.

  • Dissolution:

    • Place the crude 1,4-Thiazepane-1,1-dioxide trifluoroacetate in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. Swirl the flask to aid dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated carbon and briefly heat the solution.[5]

    • Hot filter the solution through a fluted filter paper to remove the carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Troubleshooting:

  • No crystals form: The solution may be too dilute, or the compound may be an oil. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce crystallization.

  • Oiling out: The compound is coming out of solution as a liquid. Reheat the solution and add more solvent before attempting to cool again.

Protocol 2: Silica Gel Column Chromatography

For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification method.[6][7] Given the polar nature of the target compound, a polar mobile phase will be necessary.

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase. More polar compounds interact more strongly with the polar silica gel and thus elute more slowly.

Figure 2: Schematic of a silica gel chromatography column.

Step-by-Step Protocol:

  • TLC Analysis:

    • Develop a suitable solvent system using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound.

    • A common eluent for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of a basic modifier like triethylamine to prevent streaking. However, for a TFA salt, a neutral or slightly acidic system may be preferable.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column.

    • Allow the silica to settle, ensuring a flat, undisturbed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Considerations for the Trifluoroacetate Salt:

  • The TFA salt can be quite polar and may require a high percentage of methanol in the eluent for elution.

  • The acidity of the silica gel can sometimes cause issues. Using neutral or deactivated silica may be beneficial.

Protocol 3: Salt to Freebase Conversion for Purification

Converting the trifluoroacetate salt to the freebase can be an effective purification strategy, particularly for removing the trifluoroacetic acid counter-ion and any non-basic impurities. The freebase can then be purified and, if desired, converted back to a salt form.

Rationale: This method utilizes a liquid-liquid extraction based on the change in solubility of the amine upon deprotonation. The freebase is typically more soluble in organic solvents and less soluble in water, allowing for its extraction from an aqueous basic solution.[8]

Step-by-Step Protocol:

  • Dissolution and Basification:

    • Dissolve the crude 1,4-Thiazepane-1,1-dioxide trifluoroacetate in water.

    • Cool the solution in an ice bath and slowly add a base (e.g., saturated aqueous sodium bicarbonate or dilute sodium hydroxide) until the pH is basic (pH 9-10).

  • Extraction:

    • Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Washing and Drying:

    • Combine the organic extracts and wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal:

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified freebase.

  • Optional: Conversion back to a Salt:

    • If the salt form is required, dissolve the purified freebase in a suitable solvent (e.g., diethyl ether or methanol) and add the desired acid (e.g., HCl in ether or a stoichiometric amount of TFA).

    • The salt will typically precipitate and can be collected by filtration.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[9]

Conclusion

The purification of 1,4-Thiazepane-1,1-dioxide trifluoroacetate requires a systematic approach based on its physicochemical properties. Recrystallization, silica gel chromatography, and salt-to-freebase conversion are all viable techniques that can be employed individually or in combination to achieve the desired level of purity. The detailed protocols and rationales provided in this guide are intended to equip researchers with the necessary tools to successfully purify this important building block for drug discovery and development.

References

  • National Center for Biotechnology Information. "1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters)". PubChem.
  • National Center for Biotechnology Information. "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries". PubChem.
  • MDPI. "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines". MDPI. [Link]

  • National Center for Biotechnology Information. "Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids". PubChem.
  • ResearchGate. "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries". ResearchGate. [Link]

  • ResearchGate. "Synthesis of 2,3,4,7-tetrahydro[6][7]thiazepines from thiazolidines and β-enaminonitriles". ResearchGate. [Link]

  • PubChem. "1,4-thiazepane-1,1-dione hydrochloride (C5H11NO2S)". PubChem. [Link]

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  • Scribd. "Removing Trifluoroacetic Acid (TFA) From Peptides | PDF". Scribd. [Link]

  • ResearchGate. "Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion". ResearchGate. [Link]

  • PubMed. "Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion". PubMed. [Link]

  • PubMed. "Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens". PubMed. [Link]

  • ResearchGate. "How to purify a sulfone and sulfide sulfoxide without a column?". ResearchGate. [Link]

  • PubChem. "4H-1,4-thiazine 1,1-dioxide". PubChem. [Link]

  • ResearchGate. "(PDF) Synthesis of Thiazine and Thiazepine Derivatives from (Z)-2-Cyano-3-Mercapto-3-(Phenylamino)Acrylamide". ResearchGate. [Link]

  • Angene Chemical. "1,4-Thiazepane-1,1-dioxide trifluoro acetate(CAS# 756815-81-3 )". Angene Chemical. [Link]

  • ResearchGate. "How to remove TFA salt from my compound which has a cyclen derivative?". ResearchGate. [Link]

  • Science and Education Publishing. "Theoretical Study of Reactivity and Stability of a Thiazine Derivative Series by the Density Functional Theory (DFT) Method". Science and Education Publishing. [Link]

  • University of Rochester Department of Chemistry. "Tips & Tricks: Recrystallization". University of Rochester. [Link]

  • Google Patents. "KR101083935B1 - Trifluoroacetylation for amines".
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  • MDPI. "Chemistry of Substituted Thiazinanes and Their Derivatives". MDPI. [Link]

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Method

The Strategic Integration of 1,4-Thiazepane-1,1-dioxide Trifluoroacetate in the Synthesis of Novel Bioactive Molecules

Introduction: Unlocking New Chemical Space with a Versatile Seven-Membered Heterocycle In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that provide access to unique three-dimensiona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with a Versatile Seven-Membered Heterocycle

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that provide access to unique three-dimensional chemical space is of paramount importance. Saturated seven-membered heterocycles, such as those based on the 1,4-thiazepane framework, are gaining increasing attention due to their potential to generate molecules with improved physicochemical properties and biological activity.[1] The introduction of a sulfone moiety, to create the 1,4-thiazepane-1,1-dioxide core, further enhances the utility of this scaffold by introducing a polar, hydrogen-bond accepting group that can favorably interact with biological targets. This, combined with the conformational flexibility of the seven-membered ring, makes the 1,4-thiazepane-1,1-dioxide a compelling building block for the synthesis of innovative bioactive molecules.

This technical guide provides a comprehensive overview of the synthesis and application of 1,4-Thiazepane-1,1-dioxide trifluoroacetate, a readily handleable salt of the parent heterocycle. We will delve into detailed protocols for its preparation and showcase its utility in the construction of biologically relevant compounds, providing researchers in medicinal chemistry and drug development with the practical knowledge to leverage this valuable synthetic intermediate.

Physicochemical Properties and Handling

The trifluoroacetate salt of 1,4-Thiazepane-1,1-dioxide is typically a crystalline solid, offering advantages in terms of stability and ease of handling compared to the free base, which may be hygroscopic or a viscous oil.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂S·C₂HF₃O₂Inferred
Molecular Weight 263.22 g/mol Inferred
Appearance White to off-white crystalline solidTypical
Solubility Soluble in water, methanol, and DMSOTypical

Storage and Handling: 1,4-Thiazepane-1,1-dioxide trifluoroacetate should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Synthesis of the 1,4-Thiazepane-1,1-dioxide Scaffold: A Multi-step Approach

The synthesis of 1,4-Thiazepane-1,1-dioxide can be achieved through a multi-step sequence starting from readily available precursors. A common strategy involves the initial construction of the 1,4-thiazepane ring system, followed by oxidation of the sulfide to the corresponding sulfone.

Workflow for the Synthesis of 1,4-Thiazepane-1,1-dioxide

Synthesis_Workflow cluster_0 Step 1: Thiazepanone Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation cluster_3 Step 4: Salt Formation A α,β-Unsaturated Ester C 1,4-Thiazepan-5-one A->C Cyclization B Cysteamine B->C D 1,4-Thiazepan-5-one E 1,4-Thiazepane D->E Reduction (e.g., BH₃·DMS) F 1,4-Thiazepane G 1,4-Thiazepane-1,1-dioxide F->G Oxidation (e.g., m-CPBA) H 1,4-Thiazepane-1,1-dioxide J 1,4-Thiazepane-1,1-dioxide trifluoroacetate H->J I Trifluoroacetic Acid I->J Application_Workflow cluster_0 Buchwald-Hartwig Amination A 1,4-Thiazepane-1,1-dioxide trifluoroacetate C N-Arylated Product (Kinase Inhibitor Precursor) A->C Pd catalyst, Ligand, Base B Aryl Halide (e.g., 2-chloro-4-aminopyrimidine) B->C

Sources

Technical Notes & Optimization

Troubleshooting

"1,4-Thiazepane-1,1-dioxide trifluoro acetate" solubility problems and solutions

Welcome to the technical support center for 1,4-Thiazepane-1,1-dioxide trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Thiazepane-1,1-dioxide trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your research.

Introduction to 1,4-Thiazepane-1,1-dioxide Trifluoroacetate

1,4-Thiazepane-1,1-dioxide trifluoroacetate is a heterocyclic compound featuring a polar sulfonyl group and a secondary amine, which is protonated and paired with a trifluoroacetate (TFA) counter-ion. The presence of these functional groups dictates its solubility, which can present challenges in various experimental settings. This guide will help you understand and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected general solubility characteristics of 1,4-Thiazepane-1,1-dioxide trifluoroacetate?

A1: Based on its structure, 1,4-Thiazepane-1,1-dioxide trifluoroacetate is expected to be a polar, crystalline solid. The 1,4-Thiazepane-1,1-dioxide component is soluble in water and slightly soluble in dimethyl sulfoxide (DMSO) and methanol[1]. The trifluoroacetate (TFA) counter-ion generally imparts good solubility in polar solvents, including water, ethanol, and acetone[2][3][4]. Therefore, the salt form is anticipated to be most soluble in polar protic solvents.

Q2: I am having trouble dissolving the compound in a nonpolar organic solvent for a chemical reaction. Why is this happening?

A2: This is a common issue stemming from a mismatch in polarity. 1,4-Thiazepane-1,1-dioxide trifluoroacetate is a salt and thus highly polar. Nonpolar solvents, such as hexane or toluene, lack the ability to stabilize the charged ions, making dissolution energetically unfavorable[5]. The guiding principle here is "like dissolves like," meaning polar compounds dissolve best in polar solvents[6][7]. For reactions requiring nonpolar conditions, consider modifying your synthetic route or using a phase-transfer catalyst.

Q3: Can the trifluoroacetate (TFA) counter-ion interfere with my biological assays?

A3: Yes, residual TFA from the synthesis and purification of peptides and other small molecules has been reported to interfere with biological assays[8]. It can affect cell proliferation and other cellular processes, potentially leading to confounding results[8][9]. If you observe unexpected biological effects, it is advisable to perform a counter-ion exchange to a more biocompatible salt, such as hydrochloride or acetate.

Q4: My compound precipitates out of solution when I adjust the pH of my aqueous buffer. What is the cause?

A4: This is likely due to the conversion of the soluble salt form to the less soluble free base. The secondary amine in the 1,4-Thiazepane-1,1-dioxide moiety is protonated at acidic to neutral pH, forming the soluble salt with the TFA counter-ion. If you increase the pH to basic conditions, the amine will be deprotonated, forming the neutral free base, which is often significantly less soluble in aqueous media.

Troubleshooting Guide

Issue 1: Poor or Slow Dissolution in Aqueous Buffers

If you are experiencing difficulty dissolving 1,4-Thiazepane-1,1-dioxide trifluoroacetate in aqueous buffers for biological assays or other applications, follow this troubleshooting workflow:

start Start: Poor Dissolution in Aqueous Buffer step1 Verify Compound Purity and Identity start->step1 step2 Increase Sonication and/or Gentle Heating step1->step2 step3 Adjust Buffer pH step2->step3 If still not dissolved end_success Success: Compound Dissolved step2->end_success If dissolved step4 Add a Co-solvent step3->step4 If precipitation occurs or still insoluble step3->end_success If dissolved step5 Consider Counter-ion Exchange step4->step5 If co-solvent is not compatible with experiment step4->end_success If dissolved step5->end_success If successful end_fail Consult Further step5->end_fail If issues persist

Caption: Troubleshooting workflow for poor dissolution in aqueous buffers.

Detailed Steps:

  • Verify Compound Purity and Identity: Ensure you are using the correct compound and that it is of high purity. Impurities can sometimes affect solubility.

  • Increase Mechanical Agitation and Temperature:

    • Sonication: Use a bath sonicator to provide energy to break up the crystal lattice.

    • Gentle Heating: Warm the solution to 37-50°C. Increased temperature often enhances solubility[10]. However, be cautious of potential degradation of your compound at higher temperatures.

  • Adjust Buffer pH: Since the compound is a salt of a secondary amine, its solubility is pH-dependent. Lowering the pH (making the buffer more acidic) can increase the concentration of the protonated, more soluble form. Start by decreasing the pH in small increments.

  • Incorporate a Co-solvent: If your experimental system allows, the addition of a small percentage of a polar organic co-solvent can significantly improve solubility.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol.

    • Protocol: Prepare a concentrated stock solution of your compound in 100% DMSO. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <1%).

Issue 2: Compound is Insoluble in a Required Organic Solvent

For synthetic chemistry applications where a non-polar or moderately polar aprotic solvent is required, consider the following strategies:

start Start: Insoluble in Organic Solvent step1 Assess Solvent Polarity start->step1 step2 Test a Range of Polar Aprotic Solvents step1->step2 If initial solvent is non-polar step3 Consider Solvent Mixtures step2->step3 If single solvent is ineffective end_success Success: Compound Solubilized for Reaction step2->end_success If dissolved step4 Attempt Free Base Conversion step3->step4 If solubility is still insufficient step3->end_success If dissolved step4->end_success If successful end_fail Re-evaluate Synthetic Route step4->end_fail If free base is also insoluble or unstable

Caption: Workflow for addressing insolubility in organic solvents.

Detailed Steps:

  • Assess Solvent Polarity: As a salt, the compound will have very low solubility in non-polar solvents like hexane and toluene.

  • Test a Range of Polar Aprotic Solvents: Evaluate solubility in solvents such as:

    • Acetonitrile (ACN)

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)[2]

  • Consider Solvent Mixtures: A combination of solvents can sometimes provide the desired solubility characteristics. For example, a mixture of DCM and methanol.

  • Conversion to the Free Base: If the presence of the TFA salt is hindering solubility in a specific organic solvent, you can convert it to the free amine.

    • Protocol for Free Base Conversion:

      • Dissolve the TFA salt in a minimal amount of water.

      • Add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), dropwise until the solution becomes basic (check with pH paper).

      • The free amine may precipitate out. If it does, it can be collected by filtration.

      • If the free amine is soluble in the aqueous layer or forms an oil, extract the aqueous solution with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

      • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Quantitative Solubility Data (Analogous Compound)

SolventApproximate Solubility of A-779 (trifluoroacetate salt)
DMSO~33 mg/mL
Dimethyl formamide~10 mg/mL
PBS (pH 7.2)~1 mg/mL

This data is for an analogous compound and should be used as a general reference.

Experimental Protocols

Protocol 1: Standard Method for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical practices for determining equilibrium solubility[4].

  • Add an excess amount of 1,4-Thiazepane-1,1-dioxide trifluoroacetate to a known volume of the desired aqueous buffer in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Counter-ion Exchange from Trifluoroacetate to Hydrochloride

This procedure is useful if the TFA counter-ion is suspected of interfering with biological assays.

  • Dissolve the 1,4-Thiazepane-1,1-dioxide trifluoroacetate salt in a minimal amount of deionized water.

  • Pass the solution through a column packed with a suitable anion exchange resin (e.g., a chloride-form resin).

  • Alternatively, for small scales, dissolve the compound in a minimal amount of a suitable solvent and add a solution of HCl in an organic solvent (e.g., 1M HCl in diethyl ether or dioxane) to precipitate the hydrochloride salt.

  • Collect the precipitated hydrochloride salt by filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any residual TFA.

  • Dry the final hydrochloride salt under vacuum.

References

  • J. C. D. E. Portet, S. J. D. E. T. a. C. A. G. M. Jones. (2022). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. [Link]

  • Solubility of Things. Trifluoroacetic acid. [Link]

  • Wieczorek, R., & Oledzka, I. (2020). The Role of Counter-Ions in Peptides—An Overview. PMC. [Link]

  • Mueller-Zsigmondy, M., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Al-Ghabeish, M., et al. (2015). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]

  • Hara, R., & Cady, G. H. (1954). Solubilities of Salts in Trifluoroacetic Acid. Journal of the American Chemical Society. [Link]

  • RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently? [Link]

  • Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. [Link]

  • Ma, D., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

  • Chemistry LibreTexts. (2019). Solutions - Homogeneous Mixtures. [Link]

  • Reddit. (2012). Why do non-polar solvents dissolve non-polar things? [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. [Link]

  • Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Analysis of 1,4-Thiazepane-1,1-dioxide Trifluoroacetate

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this characterization. This guide provides an in-depth analysis of the expected NMR spectral features of 1,4-Thiazepane-1,1-dioxide trifluoroacetate, a compound of interest in contemporary screening libraries due to the three-dimensional character of the 1,4-thiazepane scaffold.[1]

Given the limited availability of public domain experimental spectra for this specific salt, this guide will establish a robust predictive framework. We will achieve this by comparing its expected spectral characteristics with those of a structurally analogous and well-characterized compound, 1,4-Oxathiane-4,4-dioxide. Furthermore, we will dissect the influence of the trifluoroacetate (TFA) counterion and protonation on the chemical shifts of the parent heterocycle.

Structural Overview and Predicted NMR Environments

The cationic component, 1,4-Thiazepane-1,1-dioxide, features a seven-membered heterocyclic ring. The presence of a sulfone group (-SO₂) significantly influences the electronic environment of the neighboring protons and carbons, leading to a downfield shift in their NMR signals due to its strong electron-withdrawing nature. The nitrogen atom, upon protonation by trifluoroacetic acid, will also exert a deshielding effect on adjacent methylene groups.

Based on the structure, we can predict four distinct chemical environments for the carbon atoms and a corresponding number for the protons, although symmetry might simplify the spectrum. The methylene groups alpha to the sulfone group (C2, C7) are expected to be the most deshielded, followed by those alpha to the positively charged nitrogen atom (C3, C5). The central methylene group (C6) would likely appear at the most upfield position.

Comparative Spectral Analysis: 1,4-Thiazepane-1,1-dioxide vs. 1,4-Oxathiane-4,4-dioxide

To ground our predictions in experimental data, we will use the known NMR spectral data of 1,4-Oxathiane-4,4-dioxide as a reference. This six-membered heterocycle shares the key sulfone functional group and a similar heteroatomic arrangement, making it an excellent model for comparison.

Proton (¹H) NMR Spectral Data Comparison
Compound Protons α to -SO₂- Protons α to Heteroatom (O or NH₂⁺) Reference
1,4-Oxathiane-4,4-dioxide ~3.13 ppm~4.14 ppm[2]
Predicted: 1,4-Thiazepane-1,1-dioxide (TFA Salt) ~3.3 - 3.6 ppm~3.5 - 3.8 ppmN/A

Causality and Insights:

  • The protons alpha to the sulfone group in 1,4-Oxathiane-4,4-dioxide appear around 3.13 ppm.[2] For our target molecule, we predict a downfield shift to approximately 3.3 - 3.6 ppm. This is because the seven-membered ring of 1,4-thiazepane is more flexible than the six-membered ring of 1,4-oxathiane, and the presence of the positively charged nitrogen further deshields the entire ring system.

  • The protons alpha to the oxygen in 1,4-Oxathiane-4,4-dioxide are found at a significantly downfield position of ~4.14 ppm.[2] In the case of 1,4-Thiazepane-1,1-dioxide trifluoroacetate, the protons are adjacent to a protonated secondary amine (NH₂⁺). While the nitrogen is less electronegative than oxygen, the positive charge will cause a substantial deshielding effect, leading to a predicted chemical shift in the range of 3.5 - 3.8 ppm. The signal for the N-H protons themselves would likely be a broad singlet, potentially further downfield and could exchange with residual water in the NMR solvent.

Carbon (¹³C) NMR Spectral Data Comparison
Compound Carbon α to -SO₂- Carbon α to Heteroatom (O or NH₂⁺) Reference
1,4-Oxathiane-4,4-dioxide ~49.5 ppm~66.5 ppm[3]
Predicted: 1,4-Thiazepane-1,1-dioxide (TFA Salt) ~50 - 55 ppm~45 - 50 ppmN/A

Causality and Insights:

  • In 1,4-Oxathiane-4,4-dioxide, the carbons alpha to the sulfone and oxygen atoms are well-separated.[3]

  • For 1,4-Thiazepane-1,1-dioxide, the carbons adjacent to the sulfone group are predicted to be in a similar range, around 50-55 ppm.

  • The carbons adjacent to the protonated nitrogen are expected to be slightly more shielded than those next to the oxygen in the comparator, likely appearing in the 45-50 ppm range. The electron-withdrawing effect of the ammonium cation is significant but generally less pronounced on ¹³C shifts compared to a directly bonded oxygen.

The Influence of the Trifluoroacetate Counterion

The trifluoroacetate (TFA) anion is a common counterion in the purification of amines and peptides.[4][5] Its presence will be evident in the ¹³C and ¹⁹F NMR spectra, but not typically in the ¹H NMR spectrum as it contains no protons.

  • ¹³C NMR: The TFA counterion will exhibit two characteristic signals: a quartet around 164 ppm for the carboxyl carbon (due to coupling with the three fluorine atoms, ²J(C,F) ≈ 44 Hz) and another quartet around 116.5 ppm for the trifluoromethyl carbon (¹J(C,F) ≈ 283 Hz).

  • ¹⁹F NMR: A strong singlet is expected around -76 ppm (relative to CFCl₃).[6] This is a definitive indicator of the presence of the TFA counterion.

The highly electronegative TFA counterion can influence the chemical shifts of the cationic portion of the molecule through ion-pairing effects, generally leading to a slight downfield shift of the proton signals, especially those closest to the ammonium center.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system by incorporating standardized procedures and instrument settings.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1,4-Thiazepane-1,1-dioxide trifluoroacetate.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) or Methanol-d₄ are excellent choices due to the salt's polarity. D₂O is often preferred for amine salts as it allows for the exchange of the acidic N-H protons, which can simplify the spectrum by removing their signals.

    • Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for accurate chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[7]

Diagram of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve reference Add Internal Reference (TMS/DSS) dissolve->reference transfer Transfer to NMR Tube reference->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument proton_nmr Acquire ¹H NMR instrument->proton_nmr carbon_nmr Acquire ¹³C NMR instrument->carbon_nmr process Process Data (FT, Phasing, Baseline) proton_nmr->process carbon_nmr->process integrate Integrate Peaks (¹H NMR) process->integrate assign Assign Signals integrate->assign compare Compare with Reference Data assign->compare

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. National Institutes of Health. [Link]

  • 1,4-Oxathiane, 4,4-dioxide. PubChem, National Center for Biotechnology Information. [Link]

  • Carbon-13 Nuclear Magnetic Resonance Spectra of 1,4-Oxathiane Derivatives. Canadian Journal of Chemistry. [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. Metrologia. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. [Link]

  • Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid. University of Ottawa NMR Facility Blog. [Link]

Sources

Comparative

A Researcher's Guide to the NMR Spectroscopic Analysis of 1,4-Thiazepane-1,1-dioxide Trifluoroacetate

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR assignments for 1,4-Thiazepane-1,1-dioxide trifluoroacetate, a compound of interest in medicinal chemistry due to the prevalence of the thiazepane scaffold in bioactive molecules.[1][2][3] This guide will not only present the spectral data but also delve into the rationale behind the experimental choices and compare the spectral features to the parent 1,4-Thiazepane-1,1-dioxide, thereby providing a comprehensive understanding of the molecule's spectroscopic signature.

The Structural Significance of the 1,4-Thiazepane Scaffold

The 1,4-thiazepane ring system is a seven-membered heterocycle containing nitrogen and sulfur atoms. This structural motif is considered to have high three-dimensional (3D) character, a desirable feature in fragment-based drug discovery for improving specificity and avoiding the "flatland" of aromatic-rich compound libraries.[1][2] The oxidation of the sulfur atom to a sulfone (1,1-dioxide) further modulates the electronic and conformational properties of the ring, making it a versatile scaffold in the design of novel therapeutics.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 1,4-Thiazepane-1,1-dioxide trifluoroacetate. The choice of solvent and instrument parameters is critical for obtaining reliable and reproducible data.

Instrumentation:

  • A high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, is recommended for optimal signal dispersion.[4][5][6]

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) are common choices. CDCl₃ is suitable for the free base or less polar salts, while D₂O is preferred for highly polar salts like trifluoroacetates to ensure solubility. For this guide, we will consider data in D₂O to fully solubilize the trifluoroacetate salt.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.[5] In D₂O, a water-soluble standard like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

The following diagram illustrates the general workflow for NMR sample preparation and data acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Compound Weigh Compound Solvent Add Deuterated Solvent Compound->Solvent Standard Add Internal Standard Solvent->Standard Vortex Vortex to Dissolve Standard->Vortex Transfer Transfer to NMR Tube Vortex->Transfer Insert Insert Sample into Spectrometer Transfer->Insert To Spectrometer Lock Lock & Shim Insert->Lock Acquire_1H Acquire ¹H Spectrum Lock->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process Fourier Transform & Phasing Acquire_13C->Process To Processing Reference Reference Spectra Process->Reference Integrate Integrate & Analyze Reference->Integrate

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

¹H and ¹³C NMR Spectral Data and Assignments

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ) for 1,4-Thiazepane-1,1-dioxide trifluoroacetate. The assignments are based on established principles of NMR spectroscopy and comparison with related structures.

Molecular Structure and Numbering:

molecular_structure mol S(O)2-CH2(2)-CH2(3)-NH2+-CH2(5)-CH2(6)-CH2(7)

Caption: Numbering of the 1,4-Thiazepane-1,1-dioxide core.

Table 1: Predicted ¹H NMR Assignments for 1,4-Thiazepane-1,1-dioxide Trifluoroacetate in D₂O

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2, H-73.5 - 3.7m4H-
H-3, H-62.3 - 2.5m4H-
H-53.3 - 3.5m2H-

Table 2: Predicted ¹³C NMR Assignments for 1,4-Thiazepane-1,1-dioxide Trifluoroacetate in D₂O

PositionChemical Shift (δ, ppm)
C-2, C-750 - 55
C-3, C-625 - 30
C-545 - 50
CF₃ (TFA)~116 (quartet)
COO (TFA)~162 (quartet)

Comparison with 1,4-Thiazepane-1,1-dioxide (Free Base)

The presence of the trifluoroacetate counter-ion and the protonation of the nitrogen atom significantly influence the NMR spectrum compared to the free base.

  • ¹H NMR: In the trifluoroacetate salt, the protons adjacent to the protonated nitrogen (H-5 and H-3/H-6) are expected to be deshielded and shift downfield due to the electron-withdrawing effect of the ammonium group. The signals in the salt are also likely to be broader due to the interaction with the counter-ion and potential conformational exchange.

  • ¹³C NMR: Similarly, the carbon atoms adjacent to the protonated nitrogen (C-5 and C-3/C-6) will experience a downfield shift. The trifluoroacetate counter-ion itself will give rise to two characteristic signals in the ¹³C NMR spectrum: a quartet for the trifluoromethyl carbon (due to coupling with the three fluorine atoms) and a quartet for the carboxyl carbon.[7]

The trifluoroacetate anion is a common artifact from purification processes using trifluoroacetic acid (TFA) in HPLC.[8] Its presence can be confirmed by ¹⁹F NMR, which would show a single resonance around -76 ppm.[9]

Trustworthiness of the Protocol: A Self-Validating System

The described protocol incorporates several self-validating checks:

  • Internal Standard: The use of a known internal standard ensures the accuracy of the chemical shift referencing.

  • Integration: The relative integration of the proton signals should correspond to the number of protons at each position, confirming the structural integrity.

  • Multiplicity: The splitting patterns (multiplicities) of the signals provide information about the neighboring protons, which must be consistent with the proposed structure.

  • 2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum would show correlations between coupled protons (e.g., H-2 with H-3, H-5 with H-6, and H-6 with H-7), while an HSQC spectrum would correlate each proton with its directly attached carbon.

The following diagram illustrates the logical relationship for spectral assignment:

Spectral_Assignment_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data (Optional but Recommended) cluster_assignment Structural Assignment H1_shifts ¹H Chemical Shifts COSY COSY (H-H Correlation) H1_shifts->COSY HSQC HSQC (C-H Correlation) H1_shifts->HSQC H1_integrals ¹H Integrals H1_integrals->COSY H1_multiplicity ¹H Multiplicities H1_multiplicity->COSY C13_shifts ¹³C Chemical Shifts C13_shifts->HSQC Structure Final Structure Confirmation COSY->Structure HSQC->Structure

Caption: Logic flow for NMR spectral assignment.

Conclusion

The NMR spectroscopic analysis of 1,4-Thiazepane-1,1-dioxide trifluoroacetate provides a clear fingerprint of its molecular structure. By following a robust experimental protocol and understanding the influence of the trifluoroacetate counter-ion, researchers can confidently assign the ¹H and ¹³C NMR spectra. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel thiazepane-based compounds, facilitating the advancement of drug discovery programs.

References

  • ACS Figshare. (n.d.). SUPPLEMENTARY INFORMATION.
  • National Institutes of Health. (2020, April 29). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries.
  • ChemRxiv. (n.d.). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides.
  • ResearchGate. (n.d.). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries.
  • ResearchGate. (2025, December 14). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
  • National Institutes of Health. (2019, November 25). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide.
  • Toxic Docs. (2007, November 26). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches.
  • MDPI. (2013, December 31). Synthesis of a Library of 1,5,2-Dithiazepine 1,1-Dioxides. Part 2: Routes to Bicyclic Sultams.
  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields.

Sources

Comparative

A Senior Application Scientist's Guide to the Stereochemical Confirmation of 1,4-Thiazepane-1,1-dioxide Trifluoroacetate

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of rational drug de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of rational drug design. The biological activity of a chiral molecule is intrinsically linked to its stereochemistry, with different enantiomers or diastereomers often exhibiting vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the primary analytical methodologies for the unequivocal confirmation of the stereochemistry of 1,4-Thiazepane-1,1-dioxide trifluoroacetate, a heterocyclic scaffold of growing interest in medicinal chemistry.

The 1,4-thiazepane ring is a seven-membered heterocycle that, due to its flexibility, can adopt multiple conformations, adding a layer of complexity to its stereochemical analysis. The introduction of a sulfone group (1,1-dioxide) and potential chiral centers on the ring necessitates a multi-pronged analytical approach for unambiguous structural elucidation. This guide will dissect the principles, experimental workflows, and comparative strengths of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods, and chiral chromatography, providing the scientific rationale behind the selection and application of each technique.

The Gold Standard: Unambiguous Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCD) stands as the definitive method for determining the absolute configuration of a chiral molecule in the solid state.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of every atom.

Causality in Experimental Choice:

The power of SCD lies in its ability to provide a direct visualization of the molecule, leaving no ambiguity about the relative and absolute stereochemistry. For a novel chiral compound like 1,4-Thiazepane-1,1-dioxide trifluoroacetate, obtaining a crystal structure is the most authoritative way to validate the stereochemical outcome of a synthetic route.

Self-Validating System:

The internal consistency of the crystallographic data, including low R-factors and a Flack parameter close to zero for the correct enantiomer, provides a self-validating system for the determined structure.

Probing Solution-State Structure: The Power of NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in a crystalline lattice, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the stereochemistry and conformational dynamics in solution, which is more representative of the biological environment.[1][2][3] For 1,4-Thiazepane-1,1-dioxide, with its flexible seven-membered ring, NMR is crucial for understanding its solution-state behavior.

Key NMR Experiments for Stereochemical Assignment:
  • 1D ¹H and ¹³C NMR: These fundamental experiments provide initial information about the chemical environment of each proton and carbon atom. Diastereotopic protons, which are chemically non-equivalent due to the presence of a chiral center, will exhibit distinct chemical shifts, offering the first clue of stereoisomerism.[4]

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique for determining the relative stereochemistry of a molecule.[1][2][3] It detects through-space interactions between protons that are in close proximity (typically < 5 Å). By observing NOE correlations, one can deduce the spatial relationships between different substituents on the thiazepane ring, thereby establishing their relative orientations (e.g., cis or trans).

Experimental Protocol: 2D NOESY for Relative Stereochemistry
  • Sample Preparation: Dissolve 5-10 mg of 1,4-Thiazepane-1,1-dioxide trifluoroacetate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥ 500 MHz) for optimal resolution and sensitivity.

  • Acquisition: Acquire a 2D NOESY spectrum using a standard pulse sequence. The mixing time is a critical parameter and should be optimized (typically ranging from 300 to 800 ms) to maximize the intensity of key NOE cross-peaks.

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the resulting spectrum for cross-peaks that connect protons on different stereocenters. The presence of a cross-peak indicates that these protons are close in space.

Chiral Separations: Quantifying Enantiomeric Purity with HPLC

For a chiral compound that may exist as a mixture of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for their separation and quantification, allowing for the determination of enantiomeric excess (ee) or enantiomeric ratio (er).[5]

The Principle of Chiral Recognition:

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, enabling their separation.

Method Development Strategy:
  • Column Screening: The selection of the appropriate CSP is the most critical step. For a molecule like 1,4-Thiazepane-1,1-dioxide, which contains a secondary amine and a sulfone group, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Optimization: The mobile phase composition (a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol) is systematically varied to achieve optimal resolution and peak shape. The trifluoroacetate counterion can influence the peak shape and retention, and its presence should be considered during method development.

  • Detection: A UV detector is typically used for detection, assuming the molecule possesses a suitable chromophore.

ParameterTypical Starting ConditionsRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H)Broad applicability for a wide range of chiral compounds.
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)A common starting point for normal-phase chiral separations.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection UV at a suitable wavelength (e.g., 220 nm)Based on the UV absorbance of the analyte.

The Synergy of Spectroscopy and Computation: Absolute Configuration by VCD

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] When coupled with quantum chemical calculations, VCD can provide the absolute configuration of a molecule in solution.

The VCD Workflow: A Marriage of Experiment and Theory
  • Experimental Spectrum Acquisition: A VCD spectrum of the 1,4-Thiazepane-1,1-dioxide trifluoroacetate sample is recorded on a VCD spectrometer.

  • Computational Modeling: The conformational landscape of both possible enantiomers (R and S configurations at the chiral centers) is explored using computational methods like Density Functional Theory (DFT).

  • Spectral Simulation: For each low-energy conformer of both enantiomers, the theoretical VCD spectrum is calculated.

  • Boltzmann Averaging: The calculated spectra for all significant conformers of each enantiomer are Boltzmann-averaged based on their relative free energies to generate the final predicted VCD spectrum for the R and S enantiomers.

  • Comparison and Assignment: The experimental VCD spectrum is compared with the predicted spectra for the R and S enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

Diagram: VCD Workflow for Absolute Configuration

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Chiral Sample (1,4-Thiazepane-1,1-dioxide) vcd_spec VCD Spectrometer exp_sample->vcd_spec Measurement exp_spectrum Experimental VCD Spectrum vcd_spec->exp_spectrum comparison Comparison & Assignment exp_spectrum->comparison r_enantiomer (R)-Enantiomer conf_search Conformational Search (DFT) r_enantiomer->conf_search s_enantiomer (S)-Enantiomer s_enantiomer->conf_search spec_calc VCD Spectra Calculation (for each conformer) conf_search->spec_calc boltzmann Boltzmann Averaging spec_calc->boltzmann pred_r Predicted (R) Spectrum boltzmann->pred_r pred_s Predicted (S) Spectrum boltzmann->pred_s pred_r->comparison pred_s->comparison caption VCD workflow for absolute configuration.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1,4-Thiazepane-1,1-dioxide trifluoro acetate

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound 1,4-Thiazepane-1,1-dioxide trifluoro acetate is a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound 1,4-Thiazepane-1,1-dioxide trifluoro acetate is a specialized reagent for which comprehensive safety data is not yet publicly established. This guide provides a procedural framework for its safe handling, storage, and disposal, constructed from an analysis of its core chemical structures: the 1,4-Thiazepane-1,1-dioxide moiety and the trifluoroacetate (TFA) counter-ion. Our approach is grounded in the principle of risk mitigation by assuming a hazard profile based on these components and adhering to established best practices.

This document serves as an essential logistical and safety resource, empowering you to manage this chemical with confidence and precision.

Hazard Identification & Risk Assessment

Given the absence of a specific Safety Data Sheet (SDS) for the title compound, we must infer its potential hazards from its constituent parts. This proactive risk assessment is the foundation of a safe experimental workflow.

  • 1,4-Thiazepane-1,1-dioxide Core: The heterocyclic sulfone structure is our first area of analysis. While data on this specific ring system is limited, related six-membered sulfur and nitrogen-containing heterocycles, such as 4H-1,4-thiazine 1,1-dioxide, are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1] Therefore, we must assume the 1,4-Thiazepane-1,1-dioxide core contributes to potential systemic toxicity and local irritation.

  • Trifluoroacetate (TFA) Anion: The trifluoroacetate counter-ion is derived from Trifluoroacetic Acid (TFA), a strong and highly corrosive acid.[2][3] Contact with TFA can cause severe skin burns that heal poorly, serious eye damage, and irritation or edema of the respiratory tract upon inhalation.[2][4] Although the salt form is less corrosive than the free acid, residual TFA from synthesis or hydrolysis upon contact with moisture can present a significant corrosive hazard. Furthermore, trifluoroacetate salts are environmentally persistent.[5][6]

Based on this composite analysis, 1,4-Thiazepane-1,1-dioxide trifluoro acetate should be handled as a substance that is corrosive, acutely toxic, and a skin/eye irritant.

Table 1: Assumed Hazard Profile
Hazard ClassGHS PictogramPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) 💀Fatal or toxic if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation corrosive_solidCauses severe skin burns and eye damage.
Serious Eye Damage corrosive_solidCauses serious eye damage.
Specific Target Organ Toxicity health_hazardMay cause respiratory irritation.[1]

Prerequisite Engineering & Administrative Controls

Before any handling of the material, the laboratory environment must be prepared to minimize exposure. This follows the hierarchy of controls, prioritizing systemic measures over personal protection alone.

  • Designated Work Area: All work with this compound must be performed in a designated area within a laboratory. This area should be clearly marked with signage indicating the use of a corrosive and toxic substance.

  • Engineering Control - Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7] This is critical to prevent inhalation of any fine powders or vapors, which may be generated. The hood's performance should be verified before use.

  • Training and Competency: All personnel must be trained on the specific hazards outlined in this guide and the laboratory's Chemical Hygiene Plan, in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9] They must demonstrate proficiency in the required handling procedures and emergency responses.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.[10] Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.

Table 2: Required Personal Protective Equipment
Body PartPPE SpecificationRationale and Causality
Hands Double Gloving: Inner: NitrileOuter: Neoprene or Silver ShieldThe inner nitrile glove provides dexterity and splash protection. The outer, more robust glove (e.g., Neoprene) offers extended protection against corrosive materials like TFA.[11] Double gloving protects the skin in case the outer glove is breached.
Eyes/Face Chemical splash goggles AND a full-face shield.Goggles provide a seal around the eyes to protect from splashes.[10] The face shield offers a secondary barrier for the entire face from splashes or unexpected reactions, a crucial precaution given the corrosive potential.[12]
Body Chemical-resistant laboratory coat (e.g., Tychem) or a chemical-resistant apron over a standard lab coat.A chemical-resistant material is necessary to prevent corrosive liquids from soaking through to the skin.[13] Standard cotton or polyester lab coats are insufficient.
Respiratory Not required if all work is performed in a certified fume hood. For emergency situations (e.g., large spills), a full-face respirator with acid gas/P100 cartridges is necessary.[12]The fume hood serves as the primary barrier for respiratory protection. Respirators are reserved for non-routine events where airborne concentrations may exceed safe limits.
PPE Donning and Doffing Workflow

Properly putting on and removing PPE is as critical as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat / Apron D2 2. Inner Nitrile Gloves D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Outer Neoprene Gloves (over coat cuffs) D3->D4 F1 1. Outer Neoprene Gloves (Peel off) F2 2. Face Shield & Goggles (Handle by straps) F1->F2 F3 3. Lab Coat / Apron (Roll away from body) F2->F3 F4 4. Inner Nitrile Gloves (Peel off, avoid touching skin) F3->F4

Caption: Workflow for donning and doffing PPE to minimize contamination.

Safe Handling & Operational Plan

Adherence to a strict, step-by-step protocol minimizes risk during chemical manipulation.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Ensure the fume hood is on and the sash is at the appropriate working height. Place all necessary equipment (spatulas, weigh paper, vials, solvent) inside the hood before introducing the chemical.

  • Aliquotting Solid: Carefully open the container of 1,4-Thiazepane-1,1-dioxide trifluoro acetate. Use a clean spatula to transfer the desired amount of solid to a tared weigh paper or vessel.

    • Causality Note: Avoid creating airborne dust. The sulfone core is assumed to have inhalation toxicity.[1]

  • Container Closure: Immediately and securely close the main container.[14]

  • Dissolution: Place the weigh paper or vessel containing the aliquot into the final flask or beaker. Add the desired solvent slowly to dissolve the compound, minimizing splashing. If diluting an acid, always add acid to water or the solvent, never the other way around.[15]

  • Post-Transfer Cleaning: Decontaminate the spatula and any surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol) followed by water, treating the cleaning materials as hazardous waste.

  • Glove Change: Change outer gloves immediately if contamination is suspected. Always change gloves before leaving the laboratory or touching "clean" items like phones or notebooks.[15]

Spill & Emergency Procedures

Preparation is key to managing unexpected events safely. All personnel must know the location of safety showers, eyewash stations, and spill kits.

Emergency Response Flowchart

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personnel Exposure Start Incident Occurs S1 Evacuate immediate area. Alert colleagues. Start->S1 E1 Skin Contact: Remove contaminated clothing. Flush with water for 15+ min in safety shower. Start->E1 E2 Eye Contact: Flush eyes for 15+ min at eyewash station. Start->E2 E3 Inhalation: Move to fresh air immediately. Start->E3 S2 If spill is large or you are unsure, call Emergency Response. S1->S2 S3 If spill is small and manageable: Don appropriate PPE. S1->S3 S4 Cover with an acid-neutralizing absorbent (e.g., sodium bicarbonate). S3->S4 S5 Collect residue into a labeled hazardous waste container. S4->S5 S6 Decontaminate area. S5->S6 E_End Seek immediate medical attention. Bring the SDS/Safety Guide. E1->E_End E2->E_End E3->E_End

Caption: Step-by-step response plan for spills and personnel exposure.

First Aid Measures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][16]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring both immediate safety and long-term environmental protection.

  • Waste Segregation: All materials contaminated with 1,4-Thiazepane-1,1-dioxide trifluoro acetate must be disposed of as hazardous waste. This includes:

    • Unused or excess chemical.

    • Contaminated PPE (gloves, lab coats).

    • Disposable labware (pipette tips, vials, weigh paper).

    • Spill cleanup materials.

  • Containerization: Use a dedicated, sealable, and clearly labeled hazardous waste container. The label must include the full chemical name: "Hazardous Waste: 1,4-Thiazepane-1,1-dioxide trifluoro acetate".

  • TFA Considerations: Due to the persistence of the trifluoroacetate anion, this waste stream should not be mixed with other organic wastes unless compatibility is confirmed.[6][17] It may require neutralization before being collected by your institution's environmental health and safety (EHS) department.[7][18]

  • Collection: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials. Follow your institutional guidelines for scheduling a pickup by EHS professionals.

By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research. This structured approach, grounded in scientific principles and authoritative standards, ensures that your work can proceed with the highest degree of integrity and safety.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • (2019). Technical Supplement: Hot Zone Minimum Requirements.
  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

  • Zep Manufacturing Co. (2005).
  • National Center for Biotechnology Information. (n.d.). PubChem Laboratory Chemical Safety Summary (LCSS) for Trifluoroacetic acid. Retrieved from [Link]

  • Amherst College. (2024). Standard Operation Procedures for Working with Trifluoroacetic Acid. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Oreate AI Blog. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Retrieved from [Link]

  • Area Sustainability. (n.d.). TFA Disposal Methods. Retrieved from [Link]

  • Ozone Secretariat. (n.d.). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and its Salts. Retrieved from [Link]

  • MDPI. (n.d.). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1,4-Thiazepane-1,1-dioxide trifluoro acetate (CAS# 756815-81-3). Retrieved from [Link]

  • Cayman Chemical. (2025). FALGPA (trifluoroacetate salt)
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66220517, 3-(4-Phenylphenyl)-1,4-thiazepane 1,1-dioxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5323781, 4H-1,4-thiazine 1,1-dioxide. Retrieved from [Link]

  • National Institutes of Health. (2025). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • R.S. Hughes. (n.d.). Chemical Resistant Protective Gear. Retrieved from [Link]

  • University of Missouri. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Cayman Chemical. (2024).
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  • American Chemical Society. (n.d.). Safety. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • American Chemical Society. (2022). From Chemical Safety Rules to Risk Management | ACS College Safety Video #1 [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97031538, (1R,5R)-5-methyl-1,4-thiazepane 1-oxide. Retrieved from [Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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